molecular formula C8H10ClNO B15321476 4-[(1R)-1-aminoethyl]-3-chlorophenol

4-[(1R)-1-aminoethyl]-3-chlorophenol

Cat. No.: B15321476
M. Wt: 171.62 g/mol
InChI Key: CCBWKKBPBJMDAI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1R)-1-aminoethyl]-3-chlorophenol is an organic compound with the molecular formula C8H10ClNO It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a chlorine atom at the 3-position and an aminoethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-1-aminoethyl]-3-chlorophenol typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available 3-chlorophenol.

    Amination: The 3-chlorophenol undergoes a Friedel-Crafts alkylation reaction with an appropriate aminoethylating agent, such as ®-1-aminoethanol, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Purification: The resulting product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-aminoethyl]-3-chlorophenol can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of phenolic derivatives with different substituents.

Scientific Research Applications

4-[(1R)-1-aminoethyl]-3-chlorophenol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(1R)-1-aminoethyl]-3-chlorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the phenolic and chlorinated moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(1R)-1-aminoethyl]-3-bromophenol: Similar structure but with a bromine atom instead of chlorine.

    4-[(1R)-1-aminoethyl]-3-fluorophenol: Similar structure but with a fluorine atom instead of chlorine.

    4-[(1R)-1-aminoethyl]-3-methylphenol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-[(1R)-1-aminoethyl]-3-chlorophenol is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which is not possible with other substituents like methyl or hydroxyl groups. This unique feature can be exploited in designing compounds with specific biological activities or chemical reactivities.

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

4-[(1R)-1-aminoethyl]-3-chlorophenol

InChI

InChI=1S/C8H10ClNO/c1-5(10)7-3-2-6(11)4-8(7)9/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

CCBWKKBPBJMDAI-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=C(C=C(C=C1)O)Cl)N

Canonical SMILES

CC(C1=C(C=C(C=C1)O)Cl)N

Origin of Product

United States

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